2-[[4-Benzyl-5-[2-(4-propoxyphenyl)ethyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Overview
Description
2-[[4-Benzyl-5-[2-(4-propoxyphenyl)ethyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-Benzyl-5-[2-(4-propoxyphenyl)ethyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[[4-Benzyl-5-[2-(4-propoxyphenyl)ethyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 2-[[4-Benzyl-5-[2-(4-propoxyphenyl)ethyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its triazole moiety is known to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is explored for its potential anti-inflammatory and antimicrobial properties. Researchers are investigating its efficacy in treating various diseases and infections.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile component in material science.
Mechanism of Action
The mechanism of action of 2-[[4-Benzyl-5-[2-(4-propoxyphenyl)ethyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- ({4-benzyl-5-[2-(4-methoxyphenyl)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid
- ({4-benzyl-5-[2-(4-ethoxyphenyl)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid
Uniqueness
2-[[4-Benzyl-5-[2-(4-propoxyphenyl)ethyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid is unique due to its specific propoxyphenyl group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-[[4-benzyl-5-[2-(4-propoxyphenyl)ethyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-2-14-28-19-11-8-17(9-12-19)10-13-20-23-24-22(29-16-21(26)27)25(20)15-18-6-4-3-5-7-18/h3-9,11-12H,2,10,13-16H2,1H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBNYZQYWVPOQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC2=NN=C(N2CC3=CC=CC=C3)SCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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